(3-Methoxy-2-(trifluoromethyl)phenyl)methanamine
Overview
Description
(3-Methoxy-2-(trifluoromethyl)phenyl)methanamine is an organic compound that belongs to the class of aromatic amines It features a trifluoromethyl group and a methoxy group attached to a benzene ring, with an amine group attached to the benzyl position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a suitable precursor, such as a methoxy-substituted benzene derivative, using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote the formation of the trifluoromethyl group . The resulting intermediate can then be subjected to amination reactions to introduce the amine group .
Industrial Production Methods
Industrial production of (3-Methoxy-2-(trifluoromethyl)phenyl)methanamine may involve large-scale trifluoromethylation and amination processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-2-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield primary or secondary amines .
Scientific Research Applications
(3-Methoxy-2-(trifluoromethyl)phenyl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Methoxy-2-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the methoxy group can influence its overall chemical reactivity and stability . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(2-(Trifluoromethyl)phenyl)methanamine: Similar structure but lacks the methoxy group, which can influence its chemical properties and reactivity.
(4-(Trifluoromethyl)phenyl)methanamine: Similar structure but with the trifluoromethyl group in a different position, affecting its overall chemical behavior.
Biological Activity
(3-Methoxy-2-(trifluoromethyl)phenyl)methanamine, a compound featuring a methoxy and a trifluoromethyl group, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and applications in medicinal chemistry.
The compound's structure is characterized by the presence of:
- Methoxy group : Influences the compound's reactivity and solubility.
- Trifluoromethyl group : Enhances binding affinity and selectivity towards biological targets due to its electronegativity and steric effects.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The trifluoromethyl group can significantly increase the compound's binding affinity to molecular targets, which may lead to enhanced therapeutic effects.
Interaction with Receptors
Research indicates that compounds with similar structures have demonstrated high binding affinities to NMDA receptors, which are implicated in neuropsychiatric disorders such as Alzheimer's disease and epilepsy . The mechanism often involves modulation of neurotransmitter systems, particularly glutamate pathways.
Pharmacological Applications
- Neuropharmacology : Compounds similar to this compound have shown promise in modulating NMDA receptor activity, suggesting potential applications in treating neurodegenerative diseases .
- Anticancer Activity : Some derivatives have been evaluated for their anticancer properties, showing significant effects on cell cycle progression and apoptosis in cancer cell lines .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies indicate that certain derivatives exhibit potent inhibition against various bacterial strains, suggesting potential use as an antimicrobial agent .
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The incorporation of functional groups such as methoxy and trifluoromethyl is crucial for enhancing biological activity. SAR studies reveal that:
- Trifluoromethyl substitution generally increases potency against specific targets.
- Methoxy groups can modulate pharmacokinetic properties, influencing solubility and metabolic stability.
Properties
IUPAC Name |
[3-methoxy-2-(trifluoromethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-7-4-2-3-6(5-13)8(7)9(10,11)12/h2-4H,5,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQKCMDETAERAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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